2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime
Description
2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime is a sulfur-containing quinoline derivative characterized by a sulfanyl group at position 2 of the quinoline core, substituted with a 4-chlorobenzyl moiety. The oxime functionality at position 3 arises from the condensation of 3-quinolinecarbaldehyde with hydroxylamine, forming a hydroxyimino group (CH=N-OH). The compound’s synthesis likely involves nucleophilic substitution or Michael addition reactions, analogous to methods used for structurally related sulfanyl compounds .
Properties
IUPAC Name |
(NE)-N-[[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-15-7-5-12(6-8-15)11-22-17-14(10-19-21)9-13-3-1-2-4-16(13)20-17/h1-10,21H,11H2/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFUNBANYCYMOW-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Chlorobenzyl Sulfanyl Group: The chlorobenzyl sulfanyl group can be introduced via a nucleophilic substitution reaction where a chlorobenzyl halide reacts with a thiol group on the quinoline core.
Formation of the Oxime Group: The final step involves the reaction of the aldehyde group on the quinoline core with hydroxylamine to form the oxime.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxime group can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or viral infections.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronic materials.
Biological Studies: It can be used as a probe to study biological pathways involving quinoline derivatives.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxime group can form hydrogen bonds with biological macromolecules, while the quinoline core can intercalate with DNA or interact with proteins.
Comparison with Similar Compounds
Sulfanyl Group Modifications
The sulfanyl group in the target compound is linked to a lipophilic 4-chlorobenzyl group, contrasting with compounds like 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (), which feature a polar carboxymethyl substituent. This difference significantly impacts physicochemical properties:
- Electronic Effects : The electron-withdrawing chlorine atom in the benzyl group may stabilize the sulfanyl moiety through inductive effects, influencing reactivity.
Core Scaffold Differences
The quinoline core in the target compound is aromatic and planar, enabling π-π stacking interactions, whereas the butanoic acid derivatives in adopt flexible aliphatic chains. This distinction suggests divergent biological targets; quinoline derivatives often intercalate into DNA or inhibit kinases, while aliphatic sulfanyl compounds may act as enzyme substrates or antioxidants .
Oxime Functionality and Derivatives
The target compound’s free oxime group (CH=N-OH) contrasts with O-substituted oxime ethers, such as the product in (O-(2-chloro-6-fluorobenzyl)oxime). Key differences include:
- Reactivity : Free oximes participate in tautomerism and metal coordination, while oxime ethers are more stable but less reactive .
- Bioavailability : O-substitution (e.g., in ) may enhance metabolic stability by blocking enzymatic oxidation of the oxime .
Data Table: Comparative Analysis of Sulfanyl-Containing Compounds
Research Findings and Implications
- Structural Insights: The quinoline core and 4-chlorobenzyl group in the target compound may favor interactions with hydrophobic binding pockets, as seen in kinase inhibitors. In contrast, the carboxymethyl group in ’s compounds could enhance solubility for renal excretion .
- Biological Potential: The free oxime’s ability to coordinate metals (e.g., Zn²⁺ in metalloenzymes) is a key advantage over O-substituted derivatives, though the latter may offer improved pharmacokinetics .
Biological Activity
The compound 2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime is a member of the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a quinoline backbone with a chlorobenzyl sulfanyl group and an oxime functional group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have shown that compounds containing the quinoline structure exhibit significant antimicrobial properties. For instance, derivatives of quinoline have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the sulfanyl group in this compound enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Inhibitory | |
| Pseudomonas aeruginosa | Moderate inhibition |
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound showed significant scavenging activity, which may be attributed to the electron-donating ability of the oxime group.
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Modulation of Signaling Pathways : It may affect signaling pathways related to oxidative stress and inflammation, potentially through the modulation of NF-kB and MAPK pathways.
- Interaction with Cellular Targets : The sulfanyl group enhances binding to cellular targets, promoting apoptosis in cancer cells.
Study on Anticancer Activity
A recent study evaluated the anticancer potential of this compound against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that the compound induced significant cytotoxicity with IC50 values of 30 µM for HeLa cells and 25 µM for MCF-7 cells.
Study on Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound in a rat model of neurodegeneration induced by quinolinic acid. The administration of this compound resulted in reduced oxidative stress markers and improved behavioral outcomes in treated rats compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
